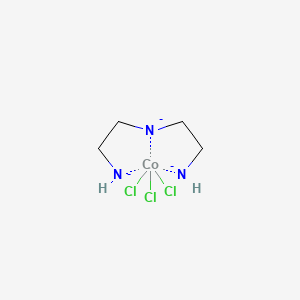
Bis(2-azanidylethyl)azanide;trichlorocobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-azanidylethyl)azanide;trichlorocobalt is a coordination compound with the chemical formula CoCl3(C4H12N3) It is known for its unique structure, where cobalt is coordinated with three chloride ions and a ligand containing azanidylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-azanidylethyl)azanide;trichlorocobalt typically involves the reaction of cobalt chloride with a ligand containing azanidylethyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+H2NCH2CH2NH2→CoCl3(C4H12N3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the purification of the final product through crystallization or other separation techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.
Applications De Recherche Scientifique
Bis(2-azanidylethyl)azanide;trichlorocobalt has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other cobalt-containing compounds.
Mécanisme D'action
The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2,2-trichloroethyl) azodicarboxylate
- Cobalt(III) chloride
- Cobalt(II) chloride
Uniqueness
Bis(2-azanidylethyl)azanide;trichlorocobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes
Propriétés
Numéro CAS |
15025-06-6 |
|---|---|
Formule moléculaire |
C4H10Cl3CoN3-3 |
Poids moléculaire |
265.43 g/mol |
Nom IUPAC |
bis(2-azanidylethyl)azanide;trichlorocobalt |
InChI |
InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
Clé InChI |
XOIIGNRPLGZKHO-UHFFFAOYSA-K |
SMILES canonique |
C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


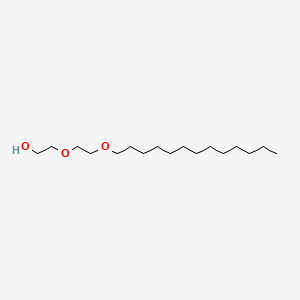
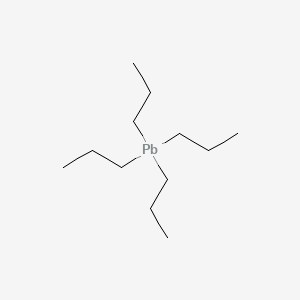




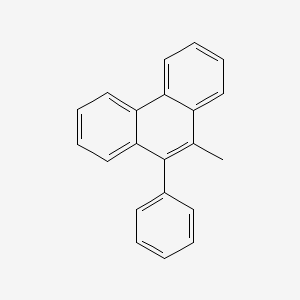


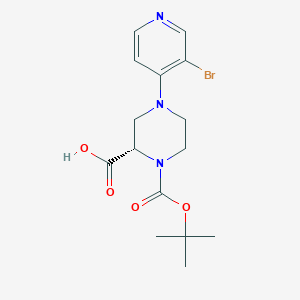

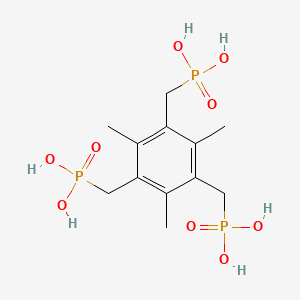
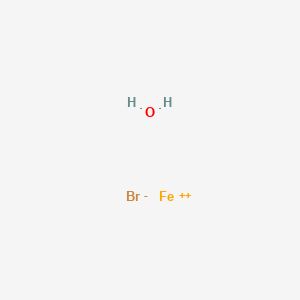
![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)
